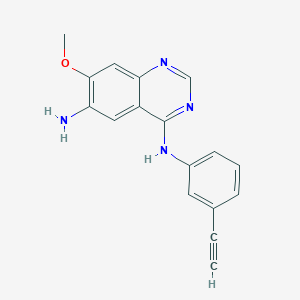

N4-(3-乙炔基苯基)-7-甲氧基喹唑啉-4,6-二胺

描述

Synthesis Analysis

The synthesis of quinoline derivatives has been explored in the context of creating new proton sponges. One such compound, 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, was synthesized through a multi-step process. Initially, 4-chloro-2-methyl-5-nitro- and 2,4-dichloro-5-nitroquinolines with methoxy groups at positions 6 and 8 were reacted with dimethylamine solution in alcohol. This reaction led to aminodehalogenation and nucleophilic substitution of the methoxy groups. Further reduction and methylation of 6-methoxy-N2,N2,N4,N4-tetramethyl-5-nitroquinoline-2,4-diamine resulted in the final hexamethylquinoline triamine compound .

Molecular Structure Analysis

The molecular structure of the synthesized quinoline derivative is characterized by the presence of methoxy groups and multiple methylated amine groups. The compound's structure is indicative of its potential as a proton sponge, which refers to its ability to absorb and release protons. This property is typically associated with electron-rich environments, which in this case, are provided by the methoxy and methyl groups attached to the quinoline core .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the quinoline derivative are characterized by nucleophilic substitution and reduction. The initial nitroquinolines undergo nucleophilic attack by dimethylamine, leading to the removal of halogen atoms (aminodehalogenation) and substitution at the methoxy positions. The subsequent reduction step is crucial for preparing the core structure for final methylation, which completes the synthesis of the hexamethylquinoline triamine .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine are not detailed in the provided papers, the properties of similar quinoline derivatives can be inferred. These compounds are likely to exhibit basicity due to the presence of nitrogen atoms, solubility in organic solvents due to methoxy and methyl groups, and potential stability under various conditions due to the aromatic quinoline structure. The electron-deficient nature of the quinoline core, when combined with electron-donating groups, can lead to interesting reactivity patterns, particularly in the context of proton sponge behavior .

In another study, the synthesis of N-(6,7-dimethoxy-2-methylquinazolin-3-io)ethoxythioformamidate was achieved starting from thioacylhydrazone via cyclization of acetylamino thioacylhydrazone. However, an attempt to synthesize a related thiobenzamidate resulted in a ring isomer, [1,3,4] thiadiazolo [3,2-c] quinazoline, instead of the desired product. This highlights the complexity and unpredictability of reactions involving heteroaromatic compounds, where even slight changes in starting materials or reaction conditions can lead to different outcomes .

科学研究应用

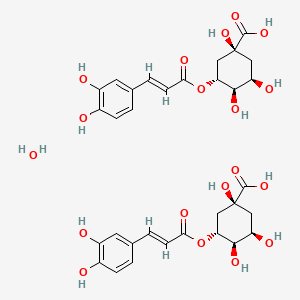

分析方法和抗氧化活性

关于用于测定抗氧化活性的分析方法的研究强调了各种检测在评估化合物抗氧化特性的潜力中的重要性。这些方法,包括氧自由基吸收能力 (ORAC) 和铁还原抗氧化能力 (FRAP) 测试,对于评估复杂样品的抗氧化能力至关重要,其中可能包括类似于“N4-(3-乙炔基苯基)-7-甲氧基喹唑啉-4,6-二胺”的化合物(Munteanu & Apetrei, 2021)。

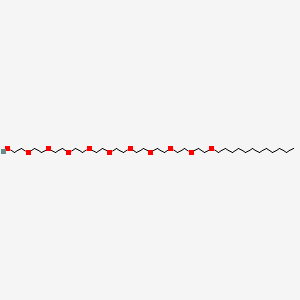

化学品的生态归宿

关于化学品(包括烷基酚乙氧基化物 (APE) 及其代谢物)的生态归宿的研究揭示了合成化合物的持久性和生物累积潜力。了解环境降解途径以及对野生动物和人类的影响对于评估新化学实体的影响至关重要(Ying, Williams, & Kookana, 2002)。

作用机制

Target of Action

Similar compounds, such as erlotinib, target the human epidermal growth factor receptor (her) family of tyrosine kinases . These receptors play a crucial role in cell proliferation and survival, making them important targets for cancer treatment .

Mode of Action

If we consider its similarity to erlotinib, it likely acts as a tyrosine kinase inhibitor . It would bind to the tyrosine kinase domain of the HER receptors, inhibiting their phosphorylation and blocking signal transduction . This would prevent the activation of downstream pathways that promote cell proliferation and survival .

Biochemical Pathways

Based on its potential similarity to erlotinib, it may affect pathways downstream of the her receptors . These could include the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation .

Pharmacokinetics

Similar compounds like erlotinib are characterized by moderate absorption rates, extensive distribution in human tissues, and extensive metabolism primarily via hepatic and intestinal cytochrome p450 (cyp) enzymes . The excretion of these compounds occurs predominantly in the feces, with only a minor fraction excreted in the urine .

Result of Action

If it acts similarly to erlotinib, it would inhibit the growth of tumor cells and induce their apoptosis .

属性

IUPAC Name |

4-N-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O/c1-3-11-5-4-6-12(7-11)21-17-13-8-14(18)16(22-2)9-15(13)19-10-20-17/h1,4-10H,18H2,2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTDIHSVUDHDCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705107 | |

| Record name | N~4~-(3-Ethynylphenyl)-7-methoxyquinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1012057-52-1 | |

| Record name | N~4~-(3-Ethynylphenyl)-7-methoxyquinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

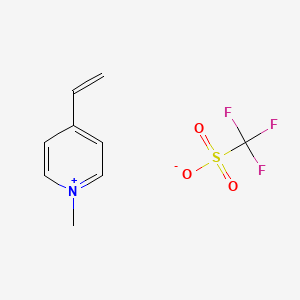

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

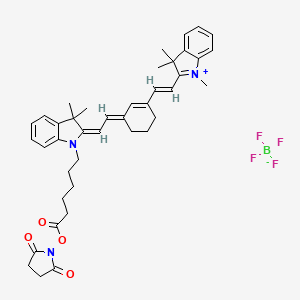

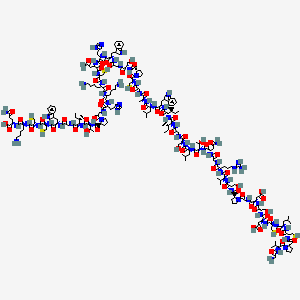

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B3026474.png)